molecular formula C18H11N3O2S2 B8771287 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(phenylsulfonyl)-5-(2-thienyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(phenylsulfonyl)-5-(2-thienyl)-

Cat. No. B8771287
M. Wt: 365.4 g/mol
InChI Key: VGMQLGAUEGRBAX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(phenylsulfonyl)-5-(2-thienyl)- is a useful research compound. Its molecular formula is C18H11N3O2S2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(phenylsulfonyl)-5-(2-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(phenylsulfonyl)-5-(2-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(phenylsulfonyl)-5-(2-thienyl)-

Molecular Formula

C18H11N3O2S2

Molecular Weight

365.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-thiophen-2-ylpyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C18H11N3O2S2/c19-10-14-12-21(25(22,23)15-5-2-1-3-6-15)18-16(14)9-13(11-20-18)17-7-4-8-24-17/h1-9,11-12H

InChI Key

VGMQLGAUEGRBAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CS4)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 8 (50.0 mg, 0.128 mmol), 2-(tributylstannyl)thiophene (88 μL, 0.276 mmol), dichlorobis(acetonitrile)palladium (II) (4.0 mg, 0.0138 mmol), tri-o-tolylphosphine (8.0 mg, 0.0276 mmol) and toluene (1.0 mL) were heated at 90° C. overnight. The mixture was separated by PTLC using ethyl acetate:hexane (3:7) as eluent to give 11 as a white solid (18.3 mg, 36%); 1H NMR (400 MHz, CDCl3) δ 8.80 (d, J=2.1 Hz, 1H), 8.28 (m, 3H), 8.16 (d, J=2.1 Hz, 1H), 7.68 (tt, J=7.5, 1.2 Hz, 1H), 7.57 (t, J=4.1 Hz, 2H), 7.37 (m, 2H), 7.13 (dd, J=5.1, 3.6 Hz, 1H).
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50 mg
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36%

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